molecular formula C23H15BrN2O4 B10875738 2-(4-Bromophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

2-(4-Bromophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B10875738
M. Wt: 463.3 g/mol
InChI Key: QNFNJEFHODJGHM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves multiple steps. One common method is the cyclodehydration of unsymmetrical N,N’-diacylhydrazines under microwave-assisted conditions. This process involves the use of bromine-containing oxadiazoles, which are then substituted with diisopropyl iminodiacetate to yield the corresponding ester derivatives. These esters are subsequently hydrolyzed in an aqueous methanol solution to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other advanced techniques can potentially be scaled up for industrial applications. The reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus pentoxide (P2O5) for cyclization, diisopropyl iminodiacetate for substitution, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is unique due to its specific substitution pattern and the presence of both bromophenyl and oxadiazole moieties. This combination enhances its potential biological activity and makes it a valuable compound for various applications.

Properties

Molecular Formula

C23H15BrN2O4

Molecular Weight

463.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

InChI

InChI=1S/C23H15BrN2O4/c24-19-12-10-15(11-13-19)20(27)14-29-23(28)18-8-6-17(7-9-18)22-26-25-21(30-22)16-4-2-1-3-5-16/h1-13H,14H2

InChI Key

QNFNJEFHODJGHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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